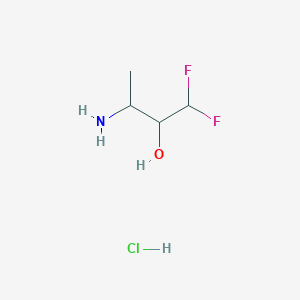
3-(2-Chloro-4-fluorophenoxy)pyrrolidine
Overview
Description
“3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 215.65 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(2-Chloro-4-fluorophenoxy)pyrrolidine”, often involves reactions of primary amines with diols . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides has also been reported .Molecular Structure Analysis
The InChI code for “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is 1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 .Scientific Research Applications
Medicine
In the field of medicine, “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is primarily utilized for proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding disease mechanisms and developing targeted therapies. This compound may serve as a building block in synthesizing novel compounds with potential therapeutic effects.
Agriculture
For agricultural applications, this chemical serves as a research tool in the development of new agrochemicals . Its properties could be harnessed to create pesticides or herbicides with improved efficacy and reduced environmental impact.
Materials Science
In materials science, “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” can be involved in the synthesis of advanced polymers and composite materials . These materials may exhibit enhanced durability, resistance to environmental stressors, and application-specific properties for use in various industries.
Environmental Science
Environmental science research may employ this compound in the study of pollutant degradation or as a tracer for environmental monitoring . Its unique chemical signature allows for tracking the movement and transformation of chemicals in ecosystems.
Biochemistry
Biochemically, “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is significant for enzyme inhibition studies and understanding protein interactions . It could be used to modulate biochemical pathways or as a probe in the study of cellular processes.
Pharmacology
In pharmacology, this compound’s applications include the design of drug delivery systems and the synthesis of pharmacologically active molecules . Its structural features might be key in developing new drugs with specific binding affinities.
Chemical Engineering
Chemical engineering research might explore the use of “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” in process optimization and the development of catalysts . Its reactivity could be pivotal in creating more efficient chemical production methods.
Analytical Chemistry
Lastly, in analytical chemistry, it could be used as a standard in chromatographic analyses or in the development of analytical methods for detecting various compounds . Its stability and reactivity make it suitable for use in high-precision measurements.
Safety and Hazards
The safety data sheet for a similar compound, “3-(3-Chloro-4-fluorophenoxy)pyrrolidine”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHTNULNLTTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663053 | |
| Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
CAS RN |
946726-66-5 | |
| Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)



